2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)
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Overview
Description
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a chemical compound with the molecular formula C18H10Br2S3 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) typically involves the bromination of thiophene derivatives. One common method includes the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .
Scientific Research Applications
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar structural features but lacking bromine atoms.
5-Bromo-2-thiophenecarboxaldehyde: Contains a single thiophene ring with a bromine substituent and an aldehyde group.
2,5-Dibromothiophene: A thiophene derivative with bromine atoms at the 2 and 5 positions.
Uniqueness
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is unique due to its extended conjugated system and the presence of multiple bromine atoms. These features enhance its reactivity and make it a valuable building block for the synthesis of complex organic molecules and materials .
Properties
CAS No. |
651329-41-8 |
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Molecular Formula |
C18H10Br2S3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-bromo-5-[3-(5-bromothiophen-2-yl)-5-thiophen-2-ylphenyl]thiophene |
InChI |
InChI=1S/C18H10Br2S3/c19-17-5-3-15(22-17)12-8-11(14-2-1-7-21-14)9-13(10-12)16-4-6-18(20)23-16/h1-10H |
InChI Key |
KARGWVMJRKWRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
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